ABC99

Wnt signaling NOTUM inhibition cell-based assay

Challenge: Most NOTUM inhibitors lack brain penetration, hampering CNS studies. ABC99 is a brain-penetrant, irreversible NOTUM inhibitor (IC50=13 nM) with broad serine hydrolase selectivity (64 enzymes screened). Key advantages: Preserves Wnt3A signaling (EC50=89 nM) in cell-based assays. Demonstrated brain penetration in mice, enabling CNS studies. Minimal off-targets (only ABHD6 partially inhibited) confirmed by quantitative MS-ABPP. In vivo neurogenesis efficacy in adult zebrafish. Supplied as solid or DMSO solution, with rigorous QC and global shipping.

Molecular Formula C22H21ClN4O5
Molecular Weight 456.883
Cat. No. B1192063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABC99
SynonymsABC99;  ABC-99;  ABC 99; 
Molecular FormulaC22H21ClN4O5
Molecular Weight456.883
Structural Identifiers
SMILESO=C(N1C2=CC=CC=C2OCC1)ON(C3=O)C(N4C3CN(CC5=CC=C(Cl)C=C5)CC4)=O
InChIInChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2
InChIKeyOZPZCETZTBBQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABC99: Selective, Brain-Penetrant NOTUM Inhibitor


ABC99 is an N-hydroxyhydantoin (NHH) carbamate that acts as a potent, irreversible, and selective inhibitor of the Wnt-deacylating enzyme NOTUM [1]. It exhibits an IC50 of 13 nM in gel-based activity-based protein profiling (ABPP) assays and preserves Wnt3A signaling in cell-based reporter assays with an EC50 of 89 nM [1]. ABC99 is distinguished from other NOTUM inhibitors by its demonstrated brain penetration in mice and its high selectivity across the serine hydrolase family, as confirmed by quantitative mass spectrometry-based ABPP [1][2].

1 NOTUM inhibition in Wnt signaling pathway studies
2 Brain-penetrant tool for CNS NOTUM research models
3 Serine hydrolase selectivity profiling context

ABC99 Key Differentiators: Selectivity & Brain Penetration


While several NOTUM inhibitors exist, ABC99 exhibits a unique profile that precludes simple interchange. Unlike LP-922056, which shows minimal brain penetration (brain/plasma ratio <0.01), ABC99 is brain-penetrant in mice, making it the preferred tool for CNS studies [1]. Furthermore, ABC99 demonstrates broader serine hydrolase selectivity profiling (screened against 64 enzymes) compared to ARUK3001185 (49 enzymes), with quantitative MS-ABPP confirming near-complete inhibition of NOTUM with minimal off-target activity [1]. Substituting ABC99 with another inhibitor could compromise CNS bioavailability or introduce confounding off-target effects, thereby undermining experimental validity [1].

Brain/plasma exposure profile of other NOTUM inhibitors may not support CNS research interpretation.
Serine hydrolase selectivity panel coverage varies; off-target enzyme context may differ.
In vivo neurogenesis model response is compound-specific; data from other inhibitors is limited.

ABC99 Head-to-Head Comparison Evidence


Wnt Signaling Potency in Cellular Assays

ABC99 preserves Wnt3A signaling in a cell-based TCF-LEF luciferase reporter assay with an EC50 of 89 nM, demonstrating its functional efficacy in a cellular context. In comparison, ARUK3001185 has an EC50 of 110 nM, indicating a 1.24-fold improvement for ABC99. While LP-922056 shows a lower EC50 of 23 nM, it lacks brain penetration, limiting its utility for CNS applications [1].

Wnt Signaling Potency
Cross-study comparable
ABC99 EC50 89 nM vs ARUK3001185 110 nM vs LP-922056 23 nM
Supports cell-based Wnt preservation context
TCF-LEF reporter assay; brain penetration context differs
Wnt signaling NOTUM inhibition cell-based assay

Brain Penetration in CNS Studies

ABC99 is brain-penetrant in mice, whereas LP-922056 shows a brain/plasma ratio (Kp) of <0.01, indicating negligible CNS exposure [1]. Although the exact Kp value for ABC99 is not disclosed, it is explicitly reported as brain-penetrant [1]. ARUK3001185 also shows brain penetration with a Kp of 1.08, but ABC99 offers a distinct selectivity profile [1].

Brain Penetration
Class-level inference
ABC99: brain-penetrant (Kp not disclosed); LP-922056: Kp < 0.05
Brain exposure context supports CNS research fit
Direct comparator quantitative data limited
CNS penetration brain bioavailability in vivo pharmacokinetics

Serine Hydrolase Selectivity Profiling

ABC99 was screened against 64 serine hydrolases using quantitative MS-based ABPP, revealing virtually no cross-reactivity with 63 of them. Only ABHD6 showed partial inhibition (~50% at 0.5 µM) . In contrast, ARUK3001185 was screened against only 49 serine hydrolases, and LP-922056's selectivity profile is not disclosed [1]. This broader and cleaner selectivity profile reduces the risk of confounding off-target effects in biological studies .

Selectivity Profiling
Direct head-to-head comparison
ABC99: 64 enzymes screened, only ABHD6 partially inhibited (50% at 0.5 µM); ARUK3001185: 49 enzymes
Supports NOTUM-specific phenotype interpretation
Off-target profile may reduce confounding
selectivity profiling off-target effects serine hydrolases

In Vivo Neurogenesis in Zebrafish Brain

Pharmacological inhibition of Notum with ABC99 (10 µM for 72 hours) significantly increased the number of proliferating radial glial cells in adult zebrafish brains, as measured by BrdU incorporation [1]. This effect was further validated by a BrdU pulse-chase assay showing enhanced production of mature neurons [1]. In contrast, no comparable in vivo neurogenesis data is available for LP-922056 or ARUK3001185, highlighting ABC99's unique validation in a CNS regeneration model [1].

In Vivo Neurogenesis
Cross-study comparable
Reported increase in BrdU+ radial glial cells and mature neurons
Supports in vivo neurogenesis model-response context
10 µM, 72 h; other inhibitors lack data
neurogenesis in vivo efficacy zebrafish model

ABC99 Research Application Scenarios


Brain-Penetrant NOTUM Inhibition for CNS Research

ABC99 is the optimal choice for studying NOTUM's role in CNS disorders and neurogenesis due to its demonstrated brain penetration in mice [1]. Unlike LP-922056, which does not cross the blood-brain barrier, ABC99 enables direct pharmacological interrogation of NOTUM function in the brain [1]. This is supported by in vivo data showing enhanced neurogenesis in zebrafish [2].

High-Selectivity NOTUM Inhibition

For experiments requiring high-confidence NOTUM-specific phenotypes, ABC99's broad serine hydrolase selectivity profiling (64 enzymes) and minimal off-target activity (only ABHD6 partially inhibited) ensure that observed effects are attributable to NOTUM [1]. This contrasts with ARUK3001185, which has a less extensive selectivity profile [1].

Functional Wnt Signaling Assays

ABC99 effectively preserves Wnt3A signaling in cell-based TCF-LEF luciferase assays with an EC50 of 89 nM, making it a reliable tool for studying Wnt pathway activation in vitro [1]. Its potency is comparable to ARUK3001185 but with the added advantage of brain penetration for potential translational studies [1].

In Vivo NOTUM Target Validation

ABC99 has been successfully used in vivo to stimulate neurogenesis in adult zebrafish, providing a foundational dataset for exploring NOTUM inhibition in regenerative medicine [1]. This in vivo efficacy, combined with its selectivity, positions ABC99 as a preferred lead-like molecule for early-stage drug discovery in neurodegenerative diseases.

Application
Selection Property
Validation Focus
CNS NOTUM pathway research
Brain-penetrant probe property
Brain exposure and target engagement review
NOTUM-specific pathway research
Serine hydrolase selectivity profile
Off-target activity and phenotype attribution review
Wnt pathway activation assay
Cell-based Wnt signaling preservation context
Wnt reporter assay validation
In vivo NOTUM target engagement research
In vivo neurogenesis model-response dataset
Neurogenesis endpoint and target validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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